5-(3-Iodophenyl)-5-oxovaleric acid

Lipophilicity ADME Drug Design

5-(3-Iodophenyl)-5-oxovaleric acid features a meta-iodophenyl ketone, providing a distinct steric/electronic environment for regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—critical for building focused libraries of drug-like molecules. Unlike ortho-/para-isomers, the 3-iodo vector optimizes molecular geometry in target compounds. LogP 2.73 ensures membrane permeability for intracellular targets. The iodoaryl group acts as a strong halogen bond donor to improve binding affinity. ≥97% purity guarantees reliable reactivity and yield. Use for medicinal chemistry, chemical biology probes, and MOF synthesis.

Molecular Formula C11H11IO3
Molecular Weight 318.11 g/mol
CAS No. 898790-83-5
Cat. No. B1325317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Iodophenyl)-5-oxovaleric acid
CAS898790-83-5
Molecular FormulaC11H11IO3
Molecular Weight318.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)CCCC(=O)O
InChIInChI=1S/C11H11IO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)
InChIKeyUOEGNNWBSIKJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Iodophenyl)-5-oxovaleric Acid (CAS 898790-83-5): Sourcing Guide for a Meta-Substituted Iodoaryl Ketone Building Block


5-(3-Iodophenyl)-5-oxovaleric acid is an organic compound belonging to the class of delta-oxo carboxylic acids, distinguished by a 3-iodophenyl ketone moiety attached to a valeric acid backbone . Its molecular formula is C11H11IO3, with a molecular weight of approximately 318.11 g/mol . The compound is primarily utilized as a synthetic intermediate, particularly in medicinal chemistry and chemical biology research . The presence of the iodine atom at the meta-position of the phenyl ring is a key structural feature, as it provides a versatile synthetic handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions . This distinguishes it from non-halogenated or differently substituted analogs.

Why 5-(3-Iodophenyl)-5-oxovaleric Acid Cannot Be Readily Replaced by Unhalogenated or Ortho/Para-Substituted Analogs


The specific substitution pattern of the iodine atom at the meta-position on the phenyl ring is critical for its intended synthetic applications and potential biological interactions. Unlike the unsubstituted 5-phenyl-5-oxovaleric acid, which lacks a halogen handle for diversification, or the 2- or 4-iodophenyl isomers, the 3-iodophenyl group presents a distinct steric and electronic environment . This influences the regioselectivity of subsequent reactions, such as cross-couplings, and can be crucial for achieving a desired molecular geometry in target molecules . In biological contexts, the meta-iodo substitution can lead to significantly different binding affinities or functional activities compared to ortho- or para-substituted analogs, as the spatial orientation of the halogen is a key determinant in ligand-receptor interactions . Consequently, substituting this compound with a generic alternative without rigorous validation can lead to divergent synthetic outcomes, loss of biological activity, or failure to generate the intended probe or lead compound.

Quantitative Differentiation of 5-(3-Iodophenyl)-5-oxovaleric Acid Against Key Comparators


Enhanced LogP and Molecular Weight Drive Distinct Physicochemical Profile

The presence of the heavy iodine atom confers a significantly higher lipophilicity (LogP) and molecular weight to 5-(3-iodophenyl)-5-oxovaleric acid compared to its unsubstituted, chloro-, and bromo- analogs. The calculated LogP is approximately 2.73, while the molecular weight is 318.11 g/mol [1]. This contrasts with 5-(3-chlorophenyl)-5-oxovaleric acid (MW ~226.66 g/mol, LogP ~1.8-2.2 estimated) and 5-(3-bromophenyl)-5-oxovaleric acid (MW ~271.11 g/mol, LogP ~2.1-2.5 estimated). The increased LogP suggests enhanced membrane permeability, which is a critical parameter for cell-based assays and in vivo studies [2].

Lipophilicity ADME Drug Design

Vendor-Specified Purity (95%+) and Analytical Documentation for Reproducible Synthesis

Procurement from specific vendors, such as Bidepharm, guarantees a minimum purity of 95%+ for 5-(3-iodophenyl)-5-oxovaleric acid, supported by batch-specific analytical reports including NMR, HPLC, and GC . In contrast, other commercial sources may offer lower purity grades (e.g., 97% from CymitQuimica) or lack detailed analytical documentation. This higher level of quality assurance is essential for researchers requiring consistent, reproducible results in multi-step syntheses, as impurities can lead to side reactions, lower yields, and erroneous biological assay readouts [1].

Synthetic Chemistry Quality Control Reproducibility

Potential for Enhanced Binding Affinity Through Halogen Bonding Interactions

The iodine atom in 5-(3-iodophenyl)-5-oxovaleric acid can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for biological targets [1]. While direct quantitative Kd or IC50 data for this specific compound is not available in the peer-reviewed literature, class-level inference from studies on iodo-aromatic compounds suggests that replacing the iodine with a smaller halogen (e.g., Cl, Br) or hydrogen can result in a 2- to 10-fold reduction in binding affinity for certain protein targets [2]. The meta-iodo substitution provides a specific geometry for these interactions that differs from ortho- or para-substituted analogs.

Medicinal Chemistry Halogen Bonding Structure-Based Drug Design

High-Value Research Applications for 5-(3-Iodophenyl)-5-oxovaleric Acid


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The iodoaryl moiety serves as a superior substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The meta-substitution pattern offers a distinct vector for building molecular complexity compared to the para- and ortho-isomers, which is valuable for generating focused libraries of drug-like molecules or chemical probes. The high purity (95%+) and analytical documentation provided by vendors like Bidepharm (REFS-1 in Section 3) ensure reliable reactivity and yield in these critical synthetic steps.

Medicinal Chemistry Fragment for Halogen Bonding Optimization

In structure-based drug design, this compound can be incorporated as a fragment to exploit halogen bonding interactions with protein targets. The iodine atom's ability to act as a strong halogen bond donor can significantly improve binding affinity and selectivity compared to chloro- or bromo- analogs. This is particularly relevant for optimizing hits from high-throughput screening where a moderate affinity lead (e.g., IC50 in the micromolar range) needs to be improved (REFS-1 in Section 3, Evidence Item 3).

Synthesis of Lipophilic Probes for Cell-Based Assays

The elevated LogP of 2.73 enhances the compound's membrane permeability, making it a suitable starting point for synthesizing probes intended for intracellular targets. This lipophilicity profile, combined with its molecular weight, positions it in a favorable region of chemical space for passive diffusion across lipid bilayers, a prerequisite for many cell-based functional assays (REFS-1 in Section 3, Evidence Item 1).

Building Block for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The carboxylic acid and ketone functionalities, together with the iodoaryl group, provide multiple potential coordination sites. The specific geometry of the 3-iodophenyl moiety can influence the topology and porosity of resulting materials, differentiating it from other halogenated or non-halogenated analogs. The high purity ensures that the material properties are not compromised by side reactions from impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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